molecular formula C14H17Cl2NO4 B2716439 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,3-dichlorophenyl)acetic acid CAS No. 1404824-58-3

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,3-dichlorophenyl)acetic acid

Cat. No.: B2716439
CAS No.: 1404824-58-3
M. Wt: 334.19
InChI Key: ZTCFCPXMNLBKKH-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}-2-(2,3-dichlorophenyl)acetic acid is a synthetic organic compound characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(2,3-dichlorophenyl)acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of scalable solvents and reagents, along with optimized reaction conditions, would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylamino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can target the dichlorophenyl moiety, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in solvents like dichloromethane.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced dichlorophenyl derivatives.

    Substitution: Formation of substituted dichlorophenyl derivatives with various nucleophiles.

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}-2-(2,3-dichlorophenyl)acetic acid has several applications in scientific research:

  • Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

  • Organic Synthesis:

  • Biological Studies: : It is used in studies investigating the effects of dichlorophenyl derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

  • Industrial Applications: : The compound is explored for its potential use in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-{(Tert-butoxy)carbonylamino}-2-phenylacetic acid: Similar structure but lacks the dichlorophenyl moiety.

    2-{(Tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid: Similar structure with a different substitution pattern on the phenyl ring.

    2-{(Tert-butoxy)carbonylamino}-2-(2,4-dichlorophenyl)acetic acid: Similar structure with different positions of chlorine atoms on the phenyl ring.

Uniqueness

The presence of the 2,3-dichlorophenyl moiety in 2-{(Tert-butoxy)carbonylamino}-2-(2,3-dichlorophenyl)acetic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)8-6-5-7-9(15)10(8)16/h5-7,11H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCFCPXMNLBKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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